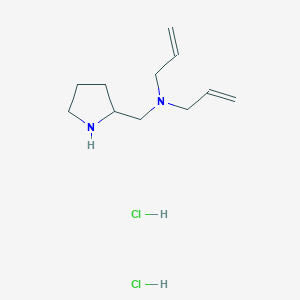

n-Allyl-n-(2-pyrrolidinylmethyl)-2-propen-1-amine dihydrochloride

Description

Properties

IUPAC Name |

N-prop-2-enyl-N-(pyrrolidin-2-ylmethyl)prop-2-en-1-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2.2ClH/c1-3-8-13(9-4-2)10-11-6-5-7-12-11;;/h3-4,11-12H,1-2,5-10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCZSHNNPZRLRAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CC=C)CC1CCCN1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of n-Allyl-n-(2-pyrrolidinylmethyl)-2-propen-1-amine dihydrochloride typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

n-Allyl-n-(2-pyrrolidinylmethyl)-2-propen-1-amine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include specific temperatures, pressures, and solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Overview

n-Allyl-n-(2-pyrrolidinylmethyl)-2-propen-1-amine dihydrochloride is a synthetic compound characterized by its complex structure, which includes an allyl group, a pyrrolidinylmethyl group, and a propen-1-amine backbone. This compound has garnered attention for its diverse applications across scientific disciplines, particularly in chemistry, biology, and medicine.

Chemistry

This compound serves as a reagent in organic synthesis, facilitating the creation of complex molecules. Its unique structure allows for specific reactions such as:

- Oxidation : Utilizing agents like potassium permanganate.

- Reduction : Employing reducing agents such as lithium aluminum hydride.

- Substitution : Involving the replacement of functional groups with halogens or nucleophiles.

Biology

In biological research, this compound is investigated for its interactions with enzymes and receptors, potentially influencing various biological pathways. Key areas of study include:

-

Neuroprotective Effects : Research indicates that the compound may modulate neurotransmitter levels and reduce neuronal death in neurodegenerative disease models.

Study Focus Findings Study 1 Neuroprotective Effects Reduced neuronal death in vitro models exposed to neurotoxic agents. -

Antimicrobial Activity : Preliminary studies suggest significant antibacterial properties against pathogens like Staphylococcus aureus.

Study Focus Findings Study 2 Antimicrobial Activity Significant inhibition of bacterial growth in culture assays against Staphylococcus aureus.

Medicine

The therapeutic potential of this compound is being explored in various medical applications:

-

Cardiovascular Studies : Investigations have shown promise in regulating blood pressure and improving heart function in animal models.

Study Focus Findings Study 3 Cardiovascular Impact Decreased heart rate variability in hypertensive rat models treated with the compound.

Mechanism of Action

The mechanism of action of n-Allyl-n-(2-pyrrolidinylmethyl)-2-propen-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the concentration and context of its use. The compound may bind to receptors or enzymes, altering their activity and leading to downstream effects on cellular processes .

Comparison with Similar Compounds

Physicochemical Data Table

*Estimated data for the target compound (n-Allyl-n-(2-pyrrolidinylmethyl)-2-propen-1-amine dihydrochloride) are inferred from analogs.

Biological Activity

n-Allyl-n-(2-pyrrolidinylmethyl)-2-propen-1-amine dihydrochloride is a synthetic compound with potential applications in various fields, including organic synthesis, biology, and medicine. Its unique chemical structure includes an allyl group, a pyrrolidinylmethyl group, and a propen-1-amine backbone, which contribute to its biological activity. This article explores the biological activity of this compound, detailing its mechanisms of action, research findings, and potential therapeutic applications.

Structure

The compound's molecular formula is , with a molecular weight of approximately 249.22 g/mol. The presence of two hydrochloride groups enhances its solubility and reactivity in biological systems.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of intermediate compounds through specific reaction conditions.

- Use of catalysts and solvents to optimize yield and purity.

- Final purification to obtain the dihydrochloride salt form.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound may act as an inhibitor or modulator in several biochemical pathways, influencing cellular processes such as:

- Neurotransmission : Potential effects on neurotransmitter release and receptor activation.

- Cardiovascular function : Possible modulation of vascular tone and heart rate.

- Cell signaling : Interaction with signaling pathways that regulate cell growth and differentiation.

Research Findings

Recent studies have highlighted the compound's potential therapeutic applications:

- Neurological Effects : Research indicates that the compound may exhibit neuroprotective properties by modulating neurotransmitter levels, particularly in models of neurodegenerative diseases.

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial properties against certain pathogens, making it a candidate for further exploration in antimicrobial therapy .

- Cardiovascular Studies : Investigations into the cardiovascular effects have shown promise in regulating blood pressure and improving heart function in animal models.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Neuroprotective Effects | Demonstrated reduced neuronal death in vitro models exposed to neurotoxic agents. |

| Study 2 | Antimicrobial Activity | Showed significant inhibition of bacterial growth in culture assays against Staphylococcus aureus. |

| Study 3 | Cardiovascular Impact | Reported decreased heart rate variability in hypertensive rat models treated with the compound. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.